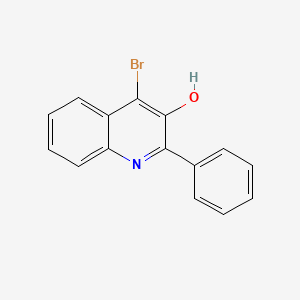

4-Bromo-2-phenylquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenylquinolin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-13-11-8-4-5-9-12(11)17-14(15(13)18)10-6-2-1-3-7-10/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZPGKLZYWHFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Phenylquinolin 3 Ol and Analogous Scaffolds

Direct Synthetic Routes to 4-Bromo-2-phenylquinolin-3-ol

The most straightforward approach to this compound involves the construction of the 2-phenylquinolin-3-ol scaffold followed by a regioselective bromination at the C-4 position. This strategy allows for precise control over the introduction of the key functional groups.

The introduction of a bromine atom at the C-4 position of the 2-phenylquinolin-3-ol nucleus is a critical step. This transformation can be effectively achieved through post-synthetic modification. A common and effective method involves the use of phosphorus tribromide (PBr₃) in a suitable solvent such as N,N-dimethylformamide (DMF). vulcanchem.com This reagent combination facilitates the halogenation at the desired position, likely proceeding through the formation of a Vilsmeier-like intermediate which activates the C-4 position for nucleophilic attack by the bromide ion. The reaction typically requires elevated temperatures to proceed to completion.

Another potential route for bromination involves the use of N-Bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination, which can also be used for the bromination of activated aromatic rings. nuph.edu.ua The reactivity and regioselectivity of NBS can be tuned by the reaction conditions, such as the choice of solvent and the presence of radical initiators or acid catalysts. nuph.edu.ua For quinolin-4-ones, bromination with molecular bromine or NBS has been shown to depend on the nature of other substituents on the ring. nuph.edu.ua

Table 1: Comparison of Bromination Reagents for Quinoline (B57606) Scaffolds

| Reagent | Typical Substrate | Position of Bromination | Conditions |

|---|---|---|---|

| Phosphorus tribromide (PBr₃) | 2-Phenylquinolin-3-ol | C-4 | DMF vulcanchem.com |

| Phosphorus tribromide (PBr₃) | Quinolin-4-ol | C-4 | DMF, 0.67 h |

| N-Bromosuccinimide (NBS) | 2-Methylquinolin-4-ones | C-3, C-6, or C-2 methyl group | Chloroform, Acetic Acid nuph.edu.ua |

The 2-phenyl substituent is typically incorporated from the outset by selecting appropriate starting materials. One established method for synthesizing the 2-phenylquinolin-3-ol precursor is the zinc chloride (ZnCl₂)-mediated cyclization of (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one. vulcanchem.com This reaction involves an intramolecular cyclization, where the amino group of the aminophenyl moiety attacks the enone system. The resulting intermediate, a 2-phenyl-2,3-dihydroquinolin-4(1H)-one, can then be oxidized to furnish the aromatic 2-phenylquinolin-3-ol core. vulcanchem.com

Alternative classical approaches like the Friedländer synthesis also provide a viable route. This method involves the condensation of a 2-aminobenzophenone with a compound containing an α-methylene group adjacent to a carbonyl, such as pentan-2,3-dione, often catalyzed by acids like poly(phosphoric acid). nih.gov By choosing 2-aminobenzophenone, the phenyl group is directly installed at the C-2 position of the resulting quinoline ring. nih.gov

Once the this compound scaffold is synthesized, the hydroxyl group at the C-3 position offers a handle for further functionalization. Standard reactions for phenols and alcohols can be applied to create a diverse range of analogs.

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the O-alkylated product.

Esterification: Acylation of the hydroxyl group can be achieved using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of ester derivatives.

Thionation: The hydroxyl group can be converted to a thiol. For instance, 3-hydroxy-2-quinolones have been thionated using reagents like tetraphosphorus decasulfide (P₄S₁₀) to yield the corresponding 3-hydroxyquinoline-2(1H)-thione. mdpi.com

Classical Quinoline Annulation Reactions and Their Applicability

Classical name reactions provide robust methods for constructing the fundamental quinoline ring system. However, their direct application to synthesize this compound is often not straightforward, though they are invaluable for creating analogous structures.

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids. wikipedia.org The reaction condenses isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgresearchgate.net The base, typically potassium hydroxide, first hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then condenses with the carbonyl compound and cyclizes to form the quinoline ring. wikipedia.org

To produce a halogenated quinoline, one could employ a halogenated isatin derivative. For example, reacting 5-bromoisatin with a suitable ketone would yield a 6-bromoquinoline-4-carboxylic acid. While this method is effective for introducing halogens onto the benzene (B151609) ring portion of the scaffold, it does not directly yield the 4-bromo substitution pattern of the target molecule. Furthermore, the standard Pfitzinger reaction produces a carboxylic acid at the C-4 position, not a bromine, and a hydroxyl group at C-3 is not a direct product. A variant, the Halberkann reaction, which uses N-acyl isatins, results in 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Therefore, the Pfitzinger reaction is not directly suitable for the synthesis of this compound but is highly relevant for preparing structurally related halogenated quinoline carboxylic acids. researchgate.net

Table 2: Pfitzinger Reaction Summary

| Reactant 1 | Reactant 2 | Product Type | Direct Applicability to Target |

|---|---|---|---|

| Isatin | Carbonyl Compound | Quinoline-4-carboxylic acid | No, produces COOH at C-4 |

| Halogenated Isatin | Carbonyl Compound | Halogenated Quinoline-4-carboxylic acid | No, halogen is not at C-4 |

The Knorr quinoline synthesis is a classic method that converts β-ketoanilides into α-hydroxyquinolines (2-quinolones) under strong acid catalysis, typically with sulfuric acid. drugfuture.comwikipedia.orgsynarchive.com The reaction proceeds via intramolecular electrophilic aromatic substitution, where the enol or enolate of the keto group attacks the aniline (B41778) ring, followed by dehydration to form the quinolone. wikipedia.org

To synthesize a 2-phenyl substituted quinolone, one would start with a β-ketoanilide derived from aniline and a β-ketoester containing a phenyl group, such as ethyl benzoylacetate. The resulting benzoylacetanilide, upon treatment with a strong acid like polyphosphoric acid or sulfuric acid, would cyclize to form 2-hydroxy-4-phenylquinoline. wikipedia.org

The primary limitation of the Knorr synthesis for the preparation of the target compound is its regiochemical outcome. The reaction overwhelmingly favors the formation of 2-hydroxy or, under certain conditions, 4-hydroxyquinolines. wikipedia.org It does not provide a direct route to the 3-hydroxy substitution pattern. Consequently, while the Knorr synthesis is a cornerstone for producing 2-quinolones and their phenyl-substituted analogs, it is not directly applicable for the synthesis of this compound.

Friedlander Condensation and its Derivatives

The Friedländer synthesis is a straightforward and widely utilized method for constructing quinoline derivatives. The core reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. acs.orgorganic-chemistry.org This process can be catalyzed by either acids or bases. acs.org

The reaction typically proceeds via one of two potential mechanisms:

An initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration through the formation of an imine.

The formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to form the quinoline ring. acs.org

While the classic Friedländer reaction was performed by refluxing the components in an aqueous or alcoholic solution, often with a simple acid or base catalyst, modern variations have introduced a wide array of catalysts to improve yields and reaction conditions. acs.orgnih.gov These include Lewis acids, iodine, and sulfonic acids. acs.org Solvent-free conditions, sometimes assisted by microwave irradiation, have also been developed as more environmentally benign alternatives. organic-chemistry.org

| Catalyst Type | Example(s) | Typical Conditions | Reference |

| Base | Sodium Hydroxide (NaOH) | Reflux in aqueous or alcoholic solution | acs.org |

| Acid | p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid | Solvent-free, conventional heating or microwave | acs.orgorganic-chemistry.org |

| Lewis Acid | Zirconium triflate (Zr(OTf)₄), Neodymium(III) nitrate | Stirring in ethanol/water mixture at 60 °C | nih.gov |

| Other | Molecular Iodine (I₂) | Solvent-free conditions | organic-chemistry.org |

For the synthesis of a this compound scaffold, a potential Friedländer approach would involve the reaction of a suitably substituted 2-aminobenzophenone with a ketone that can provide the 3-ol and 4-bromo functionalities after cyclization and subsequent modification.

Gould-Jacob and Conrad-Limpach Methodologies

The Gould-Jacob and Conrad-Limpach reactions are two distinct but related classical methods for synthesizing 4-hydroxyquinoline (or 4-quinolone) derivatives, which are tautomers of quinolin-4-ols and key precursors.

Gould-Jacob Reaction: This method begins with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. organic-chemistry.org The resulting anilidomethylenemalonic ester undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. scispace.com Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline core. organic-chemistry.org This reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. organic-chemistry.org

Conrad-Limpach Synthesis: This methodology involves the condensation of an aniline with a β-ketoester. semanticscholar.org The reaction conditions determine the final product. At lower temperatures, the reaction favors the formation of a β-aminoacrylate intermediate which, upon heating to higher temperatures (around 250 °C) in an inert solvent, cyclizes to form a 4-hydroxyquinoline (also known as a quinolin-4-one). scispace.comresearchgate.net

| Method | Aniline Reactant | Carbonyl Reactant | Primary Product | Reference |

| Gould-Jacob | Aniline or substituted aniline | Alkoxymethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline | organic-chemistry.orgscispace.com |

| Conrad-Limpach | Aniline or substituted aniline | β-ketoester | 4-Hydroxyquinoline | scispace.comsemanticscholar.org |

Both methods provide a robust entry into the 4-hydroxyquinoline scaffold. To synthesize this compound, one could start with a brominated aniline and subsequently introduce the phenyl and hydroxyl groups at the C2 and C3 positions, respectively, or utilize a starting material that already contains these precursors.

Doebner-Miller Synthesis of Quinoline Derivatives

The Doebner-Miller reaction, an extension of the Skraup synthesis, is a valuable method for preparing quinolines, often with substitution at the 2- and/or 4-positions. mdpi.com The reaction involves treating an aniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde or methyl vinyl ketone, under strong acidic conditions. rsc.orgrsc.org

The mechanism is complex and has been a subject of debate, but it is generally understood to involve the following key steps:

Nucleophilic 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

Cyclization of the resulting intermediate.

Dehydration and subsequent oxidation to form the aromatic quinoline ring. rsc.orgrsc.org

An important feature of this reaction is that the α,β-unsaturated carbonyl compound can be formed in situ from the aldol condensation of two aldehyde or ketone molecules; this variation is known as the Beyer method. rsc.org While classic conditions are harsh, modifications such as using a biphasic reaction medium have been shown to reduce the acid-catalyzed polymerization of the carbonyl substrate, thereby improving product yields. mdpi.com This synthesis typically yields 2-substituted or 2,4-disubstituted quinolines. rsc.org

Modern Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry has increasingly focused on the use of transition metal catalysts to construct the quinoline core under milder conditions with greater efficiency and functional group tolerance compared to classical methods.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis offers a versatile toolkit for quinoline synthesis, primarily through two strategies: building the quinoline ring via cyclization or functionalizing a pre-existing halo-quinoline core via cross-coupling. researchgate.net The general catalytic cycle for cross-coupling involves oxidative addition, transmetalation, and reductive elimination. fiveable.me

Cyclization Reactions:

Oxidative Annulation: Palladium catalysts can mediate the aerobic oxidative cyclization of substrates like aryl allyl alcohols with anilines. scispace.commdpi.com This approach avoids harsh acids or bases and tolerates a wide range of substrates, including those with electron-withdrawing groups. nih.gov Another strategy involves the oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as the terminal oxidant to form 2,3-disubstituted quinolines. organic-chemistry.org

Heck Coupling/Cyclization: An intramolecular Heck reaction can be used to form the quinoline ring. Alternatively, an intermolecular Heck coupling between a 2-iodoaniline and an α,β-unsaturated carbonyl compound, followed by cyclization, can yield 3-substituted quinolin-2(1H)-ones. nih.gov

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds. It can be used to couple arylboronic acids with bromo-quinolines to introduce aryl substituents, such as the phenyl group at the C2 position. researchgate.net

Sonogashira and Buchwald-Hartwig Reactions: These reactions are used to create precursors for cyclization. For instance, a Sonogashira coupling can introduce an alkyne, which can then undergo intramolecular cyclization. nih.gov Similarly, a Buchwald-Hartwig C-N bond formation can be a key step in building the heterocyclic ring. nih.gov

| Palladium-Catalyzed Reaction | Substrates | Product Type | Reference |

| Oxidative Cyclization | Aryl allyl alcohol + Aniline | Substituted Quinolines | scispace.commdpi.com |

| Aerobic Annulation | o-Vinylaniline + Alkyne | 2,3-Disubstituted Quinolines | organic-chemistry.org |

| Heck Coupling/Cyclization | 2-Iodoaniline + α,β-Unsaturated Carbonyl | 3-Substituted Quinolin-2(1H)-ones | nih.gov |

| Suzuki-Miyaura Coupling | Bromo-quinoline + Arylboronic acid | Aryl-substituted Quinolines | researchgate.net |

Copper-Mediated Synthetic Transformations

Copper catalysts provide an economical and efficient alternative for synthesizing quinoline derivatives through various tandem or domino reactions. These one-pot procedures enhance synthetic efficiency by minimizing intermediate purification steps.

Key copper-mediated strategies include:

Tandem Condensation/Cyclization: A regioselective synthesis of substituted quinolines can be achieved via a copper-mediated tandem reaction starting from o-bromobenzaldehyde and active methylene nitriles. The sequence involves a Knoevenagel condensation, followed by copper-catalyzed amination and intramolecular cyclization. semanticscholar.orgrsc.org

Domino Reactions of Enaminones: Quinoline derivatives can be synthesized from enaminones and 2-halobenzaldehydes through a copper-catalyzed domino sequence consisting of an aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org

C-H Bond Functionalization: Copper-catalyzed aerobic oxidative cyclization involving C(sp³)–H and C(sp²)–H bond functionalization has been developed for synthesizing polysubstituted quinolines from reactants like 2-vinylaniline and 2-methylquinoline. mdpi.com

Three-Component Reactions: A cascade cyclization catalyzed by copper has been used to synthesize quinoline-4-thiols from readily available diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org

Silver Salt-Catalyzed Reactions for Quinoline Formation

Silver salts have emerged as effective catalysts for quinoline synthesis, often promoting oxidative coupling and C-H activation pathways under mild conditions.

Examples of silver-catalyzed transformations include:

Multicomponent Reactions: Silver triflate (AgOTf) can catalyze the reaction of anilines, aldehydes, and ketones to produce polysubstituted quinolines. researchgate.netnih.gov

Oxidative Cyclization: The combination of silver carbonate (Ag₂CO₃) and an iodide source can mediate the oxidative cyclization-aromatization of anilines and allyl alcohols. mdpi.com

C-H Activation: A silver-mediated tandem protocol involving the oxidative coupling and cyclization of N-arylimines with alkynes has been developed. This method proceeds via direct C-H bond activation at the ortho position of the N-arylimine. acs.org This strategy is effective for both terminal and internal alkynes, allowing for a broad range of substituents on the final quinoline product. acs.org

| Metal Catalyst | Reaction Type | Key Substrates | Reference |

| Copper | Tandem Knoevenagel/Amination/Cyclization | o-Bromobenzaldehyde, Active methylene nitriles | semanticscholar.orgrsc.org |

| Copper | Annulation via C-H functionalization | 2-Vinylaniline, Methyl-ketones | mdpi.com |

| Silver | Multicomponent Reaction | Aniline, Aldehyde, Ketone | researchgate.netnih.gov |

| Silver | Oxidative Coupling/C-H Activation | N-Arylimine, Alkyne | acs.org |

Multi-Component Reactions (MCRs) for Diversified Quinoline Libraries

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. baranlab.org These reactions are distinguished by their high atom economy, step efficiency, and operational simplicity, making them ideal for generating large libraries of structurally diverse molecules. rsc.orgrsc.org In the context of quinoline synthesis, MCRs allow for the rapid assembly of the heterocyclic core while simultaneously introducing a variety of substituents, which is essential for structure-activity relationship studies. rsc.orgresearchgate.net

Several named MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgresearchgate.net

Doebner Reaction : This reaction, a variation of the Doebner-von Miller synthesis, typically involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov The process is a three-component reaction that proceeds through the formation of an imine, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to yield the quinoline ring. nih.gov The versatility of the Doebner reaction allows for the use of a wide range of anilines and aldehydes, providing access to a broad spectrum of substituted quinolines. nih.gov

Povarov Reaction : The Povarov reaction is a powerful acid-catalyzed three-component reaction for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. The reactants are typically an aniline, an aldehyde, and an electron-rich alkene or alkyne. nih.gov This method is highly valued for its ability to create complex quinoline structures with multiple stereocenters in a single step.

Ugi and Passerini Reactions : While not directly forming the quinoline ring in their classical form, isocyanide-based MCRs like the Ugi and Passerini reactions are instrumental in creating complex intermediates that can be subsequently cyclized to form quinoline scaffolds. acs.orgslideshare.net The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. slideshare.net By choosing appropriate starting materials, such as 2-aminobenzaldehyde or related compounds, the resulting Ugi product can undergo intramolecular cyclization reactions, like a Pd-catalyzed arylation, to yield functionalized quinolines. acs.org The Passerini reaction, a three-component reaction of a carbonyl compound, a carboxylic acid, and an isocyanide, produces α-acyloxy carboxamides which can also serve as precursors for heterocyclic synthesis. baranlab.orgresearchgate.net

The power of MCRs lies in their combinatorial nature, where varying each of the starting components can lead to a large number of distinct products from a small set of reactants, as summarized in the table below.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Product Scaffold |

| Doebner | Aniline | Aldehyde | Pyruvic Acid | - | Quinoline-4-carboxylic acid |

| Povarov | Aniline | Aldehyde | Alkene/Alkyne | - | Tetrahydroquinoline/Quinoline |

| Ugi | Amine | Carbonyl | Carboxylic Acid | Isocyanide | Bis-amide (Quinoline precursor) |

Strategies for Introducing the Hydroxyl Functionality at C3

Introducing a hydroxyl group at the C3 position of the quinoline nucleus presents a significant synthetic challenge. acs.org The inherent electronic properties of the quinoline ring typically direct electrophilic and radical substitutions to other positions, primarily C2, C4, C5, and C8, making direct C3 functionalization difficult to achieve. researchgate.netmdpi.com Consequently, synthetic strategies are often divided into two main categories: those that construct the quinoline ring with the C3-hydroxyl group already incorporated and those that achieve hydroxylation of a pre-formed quinoline scaffold.

Ring Construction Methods

One of the most effective methods for synthesizing 3-hydroxyquinolines is through modifications of classical quinoline syntheses, such as the Friedländer annulation. nih.govwikipedia.org The standard Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org

Modified Friedländer Condensation : To generate a 3-hydroxyquinoline (B51751), the reaction can be adapted to use specific starting materials that facilitate the introduction of the hydroxyl group. For instance, the condensation of a 2-aminobenzophenone with diethyl oxalate or a related α-keto ester can yield a 3-hydroxyquinoline-2-carboxylate ester. acs.org The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration, with the ester group at C2 and the hydroxyl group at C3 being incorporated from the α-keto ester component.

Post-Synthesis Functionalization

Directly introducing a hydroxyl group at the C3 position of a pre-existing quinoline, such as a 4-bromo-2-phenylquinoline intermediate, requires overcoming the ring's natural reactivity patterns. Modern synthetic methods have begun to address this challenge.

C-H Activation/Hydroxylation via N-Oxides : A common strategy to alter the reactivity of pyridine-like heterocycles is the formation of an N-oxide. mdpi.com The N-oxide group modifies the electronic distribution in the ring, making the C2 and C4 positions susceptible to nucleophilic attack. While this has been extensively used for C2 functionalization, achieving C3 selectivity remains complex. mdpi.com Recent advancements in photochemistry have provided novel pathways. For pyridine N-oxides, a photochemical valence isomerization has been shown to enable a formal "oxygen-walking" tactic, leading to the selective formation of C3-hydroxylated pyridines. acs.orgnih.gov This strategy involves the photo-induced rearrangement of the N-oxide to an oxaziridine intermediate, which can then rearrange to place the oxygen atom at the C3 position. nih.gov While demonstrated primarily on pyridines, this approach represents a promising strategy for the C3-hydroxylation of quinolines. acs.org

Enzymatic Hydroxylation : Biocatalytic methods offer an alternative approach. Certain microorganisms, particularly those from the Pseudomonas genus, produce dioxygenase enzymes capable of hydroxylating the quinoline ring. nih.gov While these enzymes often hydroxylate the carbocyclic ring (e.g., at C5/C6 or C7/C8) or the C2 position, enzyme engineering and substrate modification could potentially be used to achieve hydroxylation at the more challenging C3 position. nih.gov

The following table summarizes these distinct strategies for obtaining C3-hydroxyquinolines.

| Strategy | Description | Key Reagents/Conditions | Advantages |

| Modified Friedländer | Ring-forming reaction building the hydroxylated quinoline core. | 2-aminoaryl ketone + α-keto ester | Direct incorporation of C3-OH group in one pot. |

| Photochemical Rearrangement | Post-synthesis functionalization via N-oxide intermediate. | Quinoline N-oxide, UV light | Enables direct C-H functionalization at the challenging C3 position. |

| Enzymatic Hydroxylation | Biocatalytic C-H oxidation of the quinoline ring. | Dioxygenase enzymes (e.g., from Pseudomonas) | High selectivity, environmentally benign conditions. |

Reaction Mechanisms and Reactivity Profile of 4 Bromo 2 Phenylquinolin 3 Ol

Reactivity of the Quinoline (B57606) Core: Electrophilic and Nucleophilic Substitution Pathways

The quinoline ring system is a fused heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a complex reactivity profile where the two rings exhibit distinct chemical behaviors. tutorsglobe.com

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the quinoline scaffold predominantly occur on the electron-rich benzene ring (carbocyclic ring), as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. tutorsglobe.comresearchgate.netyoutube.com Typical electrophilic substitutions, such as nitration, halogenation, and sulfonation, will favor positions C5 and C8. tutorsglobe.comresearchgate.net The directing influence of the existing substituents on 4-Bromo-2-phenylquinolin-3-ol must be considered. The phenyl group at C2 and the bromine at C4 will further deactivate the pyridine ring, reinforcing the preference for substitution on the benzenoid ring. The hydroxyl group at C3 is an activating group, but its influence is primarily directed within the pyridine ring, which is already disfavored for electrophilic attack.

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring (heterocyclic ring) is electron-deficient and thus susceptible to nucleophilic attack. researchgate.netyoutube.com Nucleophilic substitution on the quinoline ring generally occurs at the C2 and C4 positions, which are ortho and para to the ring nitrogen, respectively. researchgate.netquimicaorganica.org This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atom. quimicaorganica.org In this compound, the C4 position is already substituted with a good leaving group (bromide), making it a prime site for nucleophilic aromatic substitution (SNAr), a topic explored further in section 3.2.2.

Transformations Involving the Bromine Substituent at C4

The bromine atom at the C4 position is a key functional handle, enabling a wide array of synthetic modifications through cross-coupling and substitution reactions.

The carbon-bromine bond at the C4 position is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This method is widely used to introduce new aryl, heteroaryl, or alkyl groups at the C4 position. researchgate.netnih.gov The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgnih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the bromoquinoline with an alkene to form a new, substituted alkene at the C4 position. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgnih.gov It is a versatile method for introducing vinyl groups.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C4 of the quinoline and a terminal alkyne. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, allowing for the synthesis of 4-alkynyl-2-phenylquinolin-3-ols. nih.govlibretexts.orgresearchgate.net

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-2-phenylquinolin-3-ol |

| Heck-Mizoroki | Styrene (PhCH=CH₂) | Pd(OAc)₂ / Et₃N | 4-(Styryl)-2-phenylquinolin-3-ol |

| Sonogashira | Phenylacetylene (PhC≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(Phenylethynyl)-2-phenylquinolin-3-ol |

The C4 position of the quinoline ring is activated toward nucleophilic attack by the ring nitrogen. researchgate.netquimicaorganica.org This allows the bromide, a good leaving group, to be displaced by a variety of nucleophiles via an addition-elimination (SNAr) mechanism. wikipedia.orgchemistrysteps.compressbooks.pub This pathway is highly effective for introducing heteroatom substituents at C4.

The reaction proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. pressbooks.publibretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the quinoline ring is restored.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and aminoquinolines, respectively.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-phenylquinolin-3-ol |

| Amine | Aniline (B41778) (PhNH₂) | 4-(Phenylamino)-2-phenylquinolin-3-ol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2-phenylquinolin-3-ol |

Reactivity and Tautomerism of the Hydroxyl Group at C3

The hydroxyl group at the C3 position exhibits dual reactivity, participating in both tautomeric equilibria and serving as a nucleophilic site for derivatization.

This compound can exist in equilibrium with its keto tautomer, 4-Bromo-2-phenyl-1,4-dihydroquinolin-3(2H)-one. This is a form of keto-enol tautomerism, where constitutional isomers are interconverted by the migration of a proton and the shifting of a double bond. masterorganicchemistry.comkhanacademy.org

For simple aldehydes and ketones, the equilibrium generally favors the more stable keto form. masterorganicchemistry.com However, in systems like 3-hydroxyquinolines, the enol form can be significantly stabilized by factors such as conjugation within the aromatic system. frontiersin.org The position of the equilibrium can be influenced by the solvent, temperature, and pH. nih.gov While the enol (hydroxy) form is commonly depicted, the presence of the keto tautomer can influence the compound's reactivity and spectroscopic properties.

The oxygen atom of the C3-hydroxyl group is nucleophilic and can be readily derivatized through alkylation and acylation reactions.

O-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding 3-alkoxyquinoline ethers. researchgate.net The regioselectivity between N- and O-alkylation can be an important consideration in related quinolone systems, but the 3-hydroxy position generally favors O-alkylation. juniperpublishers.com

O-Acylation: Treatment with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) converts the hydroxyl group into an ester. This reaction is often used to protect the hydroxyl group or to introduce specific functionalities.

These derivatization reactions provide a straightforward route to modify the properties of the parent compound, generating a library of related ethers and esters for various applications.

Mechanistic Investigations of Quinoline Ring Formation

The formation of the quinoline ring system, a fundamental scaffold in organic chemistry, can be achieved through various synthetic methodologies. For substituted 3-hydroxyquinolines, such as this compound, modern synthetic strategies often involve the intramolecular cyclization of appropriately substituted acyclic precursors. Detailed mechanistic investigations have elucidated the pathways through which these complex heterocyclic structures are assembled.

A particularly relevant and efficient method for the synthesis of 3-hydroxyquinolines involves the reaction of o-acylanilines with α-hydroxyketones. organic-chemistry.orgnih.gov Mechanistic studies indicate that this transformation proceeds through a pathway described as an interrupted Heyns rearrangement. organic-chemistry.org This pathway offers a concise and high-yielding route to the 3-hydroxyquinoline (B51751) core under relatively mild acidic conditions, avoiding the need for pre-functionalized substrates or harsh reaction environments. organic-chemistry.org

The proposed mechanism for the formation of a this compound core via this method can be delineated into several key steps:

Imine Formation: The reaction is initiated by the acid-catalyzed condensation between an o-acylaniline, such as a 2-amino-bromobenzophenone, and an α-hydroxyketone. This step forms a key imine intermediate.

Aminoenol Intermediate Generation: The imine undergoes tautomerization to generate a crucial aminoenol intermediate. This step is a critical juncture in the reaction pathway, setting the stage for the subsequent intramolecular cyclization. organic-chemistry.org

Intramolecular Trapping: In a reversal of the typical Heyns rearrangement reactivity, the nucleophilic enol attacks the electrophilic carbonyl group of the aniline fragment. This intramolecular cyclization step is the core ring-forming event, leading to a hydroxylated cyclic intermediate. organic-chemistry.org

Aromatization: The cyclic intermediate then undergoes dehydration, leading to the formation of the stable, aromatic quinoline ring system and yielding the final 3-hydroxyquinoline product. organic-chemistry.org

This mechanistic pathway is notable for its operational simplicity and tolerance to a wide range of functional groups on both the aniline and ketone precursors, allowing for the synthesis of a diverse array of substituted 3-hydroxyquinoline derivatives. organic-chemistry.org The efficiency and scope of this reaction are highlighted by the yields obtained for various substituted analogues, as demonstrated in the following table.

| o-Acylaniline Derivative | α-Hydroxyketone | Product (3-Hydroxyquinoline Derivative) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone | 2-Hydroxyacetophenone | 2,4-Diphenylquinolin-3-ol | 85 | organic-chemistry.org |

| 2-Amino-5-bromobenzophenone | 2-Hydroxyacetophenone | 6-Bromo-2,4-diphenylquinolin-3-ol | 82 | organic-chemistry.org |

| 2-Amino-5-chlorobenzophenone | 2-Hydroxypropiophenone | 6-Chloro-4-methyl-2-phenylquinolin-3-ol | 78 | organic-chemistry.org |

| 2-Aminoacetophenone | 1-Hydroxy-1-phenylpropan-2-one | 4-Benzyl-2-methylquinolin-3-ol | 75 | organic-chemistry.org |

| 2-Amino-4-methylbenzophenone | 2-Hydroxyacetophenone | 7-Methyl-2,4-diphenylquinolin-3-ol | 88 | organic-chemistry.org |

The data illustrates that the interrupted Heyns rearrangement provides a versatile and effective method for accessing substituted 3-hydroxyquinolines, which are structurally analogous to this compound. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional and two-dimensional experiments, it is possible to determine the connectivity and spatial relationships of atoms.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For 3-Bromo-2-phenylquinolin-4(1H)-one, the spectrum reveals distinct signals corresponding to the protons on the quinoline (B57606) core, the phenyl substituent, and the N-H group.

The most downfield signal is typically a broad singlet corresponding to the N-H proton, often appearing above δ 11.0 ppm when measured in DMSO-d₆, a result of deshielding and hydrogen bonding. rsc.org The protons of the benzo-fused ring of the quinoline system (H-5, H-6, H-7, and H-8) typically resonate in the aromatic region between δ 7.3 and δ 8.2 ppm. rsc.orgrsc.org Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) are dictated by their position relative to the electron-withdrawing carbonyl group and the anisotropic effects of the fused ring system. The five protons of the C-2 phenyl group also appear in the aromatic region, with their signals influenced by their electronic environment. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts (δ) for 3-Bromo-2-phenylquinolin-4(1H)-one in DMSO-d₆

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| N-H | > 11.0 | Singlet (broad) |

| H-5 | 8.0 - 8.2 | Doublet |

| H-8 | 7.8 - 8.0 | Doublet |

| H-7 | 7.6 - 7.8 | Multiplet |

| H-6 | 7.3 - 7.5 | Multiplet |

| Phenyl Protons | 7.4 - 7.8 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for 3-Bromo-2-phenylquinolin-4(1H)-one is characterized by a highly deshielded signal for the carbonyl carbon (C-4), which typically appears around δ 177 ppm. rsc.org The carbon atom bearing the bromine (C-3) is found at a significantly different chemical shift than its protonated analogue. The remaining aromatic carbons of the quinoline and phenyl rings resonate in the typical range of δ 115-150 ppm. rsc.orgrsc.org Quaternary carbons, such as C-2, C-4, C-4a, and C-8a, often show weaker signals compared to protonated carbons.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for 3-Bromo-2-phenylquinolin-4(1H)-one in DMSO-d₆

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-4 (C=O) | ~177 |

| C-2 | ~148 |

| C-8a | ~140 |

| Phenyl C (ipso) | ~134 |

| Phenyl CHs | 127 - 132 |

| C-5, C-6, C-7, C-8 | 118 - 133 |

| C-4a | ~124 |

| C-3 (C-Br) | 105 - 110 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT-135) for Connectivity Mapping

Two-dimensional NMR techniques are indispensable for the definitive assignment of ¹H and ¹³C signals by revealing correlations between nuclei. modgraph.co.uk

Correlation Spectroscopy (COSY): A COSY experiment establishes proton-proton (¹H-¹H) coupling networks. For 3-Bromo-2-phenylquinolin-4(1H)-one, it would show cross-peaks between adjacent protons on the quinoline ring, such as H-5 with H-6, H-6 with H-7, and H-7 with H-8. acs.orgresearchgate.net This allows for the sequential assignment of protons around the benzene (B151609) ring portion of the quinoline core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). magritek.comnih.gov This technique is crucial for unambiguously assigning the signals of each protonated carbon in the ¹³C NMR spectrum by linking them to their corresponding, already-assigned proton signals from the ¹H NMR spectrum. clockss.org

Distortionless Enhancement by Polarization Transfer (DEPT-135): A DEPT-135 experiment is used to differentiate carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed. For 3-Bromo-2-phenylquinolin-4(1H)-one, a DEPT-135 spectrum would show positive signals for all the CH carbons in the aromatic rings, confirming their identity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups.

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 3-Bromo-2-phenylquinolin-4(1H)-one would be dominated by absorptions characteristic of its keto-tautomeric form. A key feature is the strong, sharp absorption band for the carbonyl (C=O) group, typically observed in the 1650-1680 cm⁻¹ region. acgpubs.org Another important band is the N-H stretch, which appears in the 3200-3400 cm⁻¹ range. The aromatic C=C and C=N bonds of the quinoline and phenyl rings give rise to a series of absorptions between 1500 and 1620 cm⁻¹. researchgate.netresearchgate.net The C-Br stretch is expected to appear in the fingerprint region, generally below 650 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for 3-Bromo-2-phenylquinolin-4(1H)-one

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C/C=N Stretch | 1500 - 1620 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Medium |

Raman Spectroscopy for Vibrational Characteristics

Raman spectroscopy provides information that is complementary to FTIR. While FTIR is sensitive to vibrations that change the dipole moment, Raman spectroscopy is sensitive to vibrations that change the polarizability of the molecule. nih.gov For 3-Bromo-2-phenylquinolin-4(1H)-one, strong Raman signals are expected for the symmetric vibrations of the aromatic rings, often referred to as "ring breathing" modes. researchgate.net These are characteristic of the quinoline and phenyl structures. The C=O and C=C/C=N stretching vibrations are also active in Raman spectra. rasayanjournal.co.in This technique is particularly useful for observing symmetric, non-polar bonds, which may be weak or absent in the FTIR spectrum. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. The molecular formula for 4-Bromo-2-phenylquinolin-3-ol is C₁₅H₁₀BrNO. HRMS analysis would measure the exact mass of the molecular ion, typically as the protonated species [M+H]⁺ in positive ion mode. This experimentally determined mass is then compared to the theoretical mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements. The close agreement between the experimental and theoretical values confirms the elemental composition of the compound, distinguishing it from other potential isomers. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀BrNO |

| Theoretical Exact Mass ([M]⁺) | 298.99458 Da |

| Expected Ion ([M+H]⁺) | C₁₅H₁₁BrNO⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 299.99759 Da |

| Expected Isotopic Pattern | Presence of Br-79 and Br-81 isotopes in an approximate 1:1 ratio |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, revealing characteristic fragmentation pathways that help in structural elucidation. researchgate.net

For this compound, the molecular ion peak would appear as a doublet at m/z 299 and 301, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. researchgate.net The fragmentation is expected to proceed through several key pathways, including the loss of a bromine radical, elimination of a hydrogen bromide (HBr) molecule, or expulsion of a carbon monoxide (CO) molecule from the hydroxyl group. libretexts.orgnih.gov The stability of the quinoline and phenyl ring systems would influence the relative abundance of the observed fragments. nih.gov

Table 2: Proposed EI-MS Fragmentation of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Description of Loss |

| 299 | [C₁₅H₁₀BrNO]⁺• | Molecular Ion (M⁺•) |

| 220 | [C₁₅H₁₀NO]⁺ | Loss of •Br |

| 219 | [C₁₅H₉NO]⁺• | Loss of HBr |

| 191 | [C₁₄H₉N]⁺• | Loss of HBr and CO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govredalyc.org

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the quinoline ring system and the dihedral angle between the quinoline and the phenyl moieties. redalyc.org The analysis would also confirm the position of the bromine atom at the C4 position and the hydroxyl group at the C3 position of the quinoline core. Intermolecular hydrogen bonds involving the hydroxyl group are expected to play a significant role in the crystal packing. nih.gov The resulting structural data are crucial for understanding the molecule's conformation and its interactions in the solid state.

Table 3: Representative Crystallographic Data for a Substituted Quinoline Derivative

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.9056 |

| b (Å) | 9.1413 |

| c (Å) | 20.2023 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1461.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Note: This table presents typical data for a related brominated heterocyclic compound and serves as an illustration of the parameters obtained from an X-ray crystallographic study. redalyc.org

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light in the ultraviolet and visible regions.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org The structure of this compound contains extensive conjugation within the phenyl and quinoline ring systems, which act as chromophores. uzh.ch

The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands corresponding to π → π* transitions associated with the aromatic system. libretexts.org These transitions typically occur at shorter wavelengths (higher energy). Additionally, the presence of heteroatoms (nitrogen and oxygen) with non-bonding electron pairs (lone pairs) allows for n → π* transitions. uzh.chshu.ac.uk These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. shu.ac.uk The solvent environment can influence the position of these absorption maxima.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | 200-350 nm | High |

| n → π | n (non-bonding) → π (antibonding) | > 300 nm | Low |

Fluorescence spectroscopy is used to study the light emitted by a molecule after it has absorbed photons. Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. Aromatic and heterocyclic compounds like quinoline derivatives are often fluorescent.

This compound is expected to exhibit fluorescence upon excitation at a wavelength corresponding to one of its absorption bands. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is shifted to a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime are key parameters that characterize the emission properties and can be sensitive to the molecular environment, including solvent polarity. researchgate.net

Table 5: Typical Fluorescence Properties for Aromatic Heterocycles

| Property | Description |

| Excitation Wavelength (λₑₓ) | Wavelength of maximum absorption used for excitation. |

| Emission Wavelength (λₑₘ) | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | The difference in wavelength (or energy) between λₑₓ and λₑₘ. |

| Quantum Yield (Φ) | Efficiency of the fluorescence process. |

| Fluorescence Lifetime (τ) | Average time the molecule spends in the excited state before returning to the ground state. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the molecular and electronic structures of organic compounds. By modeling the electron density, DFT calculations can accurately predict a wide range of properties. For 4-Bromo-2-phenylquinolin-3-ol, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), elucidate its fundamental characteristics. researchgate.netnih.gov

Geometrical optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, a key structural question is the tautomeric equilibrium between the enol form (quinolin-3-ol) and the keto form (quinolin-4(1H)-one). Computational studies on analogous systems, such as 2-aryl-3-bromoquinolin-4(1H)-ones, have shown that the keto (NH-4-oxo) form is generally more stable in both solution and the solid state. researchgate.net This preference is attributed to the favorability of the amide functional group over the enol.

The optimization process calculates key structural parameters. The phenyl group at the 2-position is typically not coplanar with the quinoline (B57606) ring system due to steric hindrance. The dihedral angle between these two rings is a critical parameter determined during conformational analysis. The heterocyclic ring in the quinoline system is expected to adopt a half-chair conformation in its most stable state.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.24 |

| Bond Length (Å) | N-H | ~1.01 |

| Bond Length (Å) | C-Br | ~1.91 |

| Bond Length (Å) | C-C (phenyl-quinoline) | ~1.49 |

| Bond Angle (°) | O=C-C | ~121 |

| Dihedral Angle (°) | C-C-C-C (quinoline-phenyl) | ~45-55 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. rsc.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. scirp.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -6.8 |

| ELUMO | -1.8 to -2.2 |

| Energy Gap (ΔE) | 4.4 to 4.9 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. arabjchem.org It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for nucleophilic and electrophilic attack. researchgate.net The map is colored according to electrostatic potential values: red indicates regions of high electron density (negative potential), blue indicates electron-deficient regions (positive potential), and green represents neutral areas. researchgate.net

For this compound, the MESP map is expected to show the most negative potential (red/yellow) concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The nitrogen lone pair also contributes to this negative region. Conversely, the most positive potential (blue) is anticipated around the N-H hydrogen atom, highlighting its acidic character and ability to act as a hydrogen bond donor. The regions around the aromatic protons also exhibit positive potential. nih.govarabjchem.org

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By analyzing the vibrational modes, one can assign characteristic peaks in experimental spectra to specific bond stretching, bending, or torsional motions. researchgate.net DFT calculations, after applying a scaling factor to correct for anharmonicity and basis set deficiencies, generally show good agreement with experimental data. nih.gov

For the more stable keto tautomer of this compound, key predicted vibrational modes would include the N-H stretching frequency (typically around 3400 cm⁻¹), the C=O stretching frequency (a strong band around 1650-1690 cm⁻¹), C=C stretching modes for the aromatic rings (1400-1600 cm⁻¹), and the C-Br stretching frequency at a lower wavenumber (around 500-600 cm⁻¹). researchgate.netresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch | 1650 - 1690 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.org It examines charge transfer and orbital interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E⁽²⁾) through second-order perturbation theory. uni-muenchen.de These interactions indicate the degree of electron delocalization, which is crucial for understanding molecular stability and reactivity. researchgate.net

In this compound, significant delocalization is expected. Key donor-acceptor interactions would include:

π → π * transitions within the aromatic quinoline and phenyl rings, contributing significantly to the aromatic stability.

lp → π * interactions, where lone pairs (lp) on the nitrogen and oxygen atoms donate electron density into the antibonding (π*) orbitals of the aromatic system. This interaction is particularly important for the carbonyl group. arabjchem.org

Hyperconjugation , involving interactions between bonding orbitals (e.g., C-C, C-H) and adjacent antibonding orbitals, further stabilizes the molecule.

The magnitude of the E⁽²⁾ values from NBO analysis reveals the strength of these intramolecular charge transfers, providing a quantitative measure of resonance effects.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's chemical reactivity and stability. scirp.orgresearchgate.net These parameters are calculated using the energies of the HOMO and LUMO based on Koopmans' theorem. arabjchem.org

Ionization Energy (I) : The energy required to remove an electron. I ≈ -E(HOMO).

Electron Affinity (A) : The energy released when an electron is added. A ≈ -E(LUMO).

Chemical Hardness (η) : A measure of resistance to charge transfer. η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ) : The ability to attract electrons. χ = (I + A) / 2.

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile. ω = (χ²) / (2η).

Nucleophilicity (N) : A measure of a molecule's ability to act as a nucleophile.

These descriptors help to classify the molecule's reactivity profile. For this compound, the presence of electronegative atoms (O, N, Br) and an extensive π-system results in a significant electrophilicity index.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Energy (I) | -EHOMO | 6.65 |

| Electron Affinity (A) | -ELUMO | 2.00 |

| Chemical Hardness (η) | (I - A) / 2 | 2.33 |

| Electronegativity (χ) | (I + A) / 2 | 4.33 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.02 |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronic technologies, such as optical switching and signal processing. The NLO properties of organic molecules are often investigated using quantum chemical methods like Density Functional Theory (DFT). These studies typically calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to predict a compound's NLO response.

A typical computational approach would involve geometry optimization of the molecule followed by the calculation of NLO properties at a specific level of theory and basis set. The results are often presented in tabular format, comparing the calculated values with those of known NLO materials.

Table 1: Hypothetical NLO Properties of this compound (Illustrative)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Value |

| Polarizability (α) | Value |

| First-Order Hyperpolarizability (β) | Value |

Note: This table is for illustrative purposes only, as specific research data for this compound was not found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions with their environment over time. For a compound like this compound, MD simulations could provide insights into its conformational flexibility, stability, and interactions with biological macromolecules, such as proteins or DNA.

While specific MD simulation studies focused solely on this compound are not available in the public domain, the methodology is widely applied to substituted quinoline derivatives to understand their mechanism of action as potential therapeutic agents. For example, MD simulations have been used to study the stability of quinoline derivatives within the active sites of enzymes, providing information on binding modes and interaction energies. These simulations can reveal key amino acid residues involved in binding and the role of water molecules in mediating interactions.

A typical MD simulation study would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over a specific time period. The resulting trajectory provides a detailed view of the molecule's dynamic behavior.

In Silico Pharmacokinetic and Drug-Likeness Predictions

Although specific in silico ADMET predictions for this compound are not documented in the available literature, various computational tools and models can be used to estimate these properties. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound (Illustrative)

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 314.16 g/mol | Yes (<500) |

| LogP | Calculated Value | Yes/No |

| Hydrogen Bond Donors | 1 | Yes (≤5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤10) |

| Polar Surface Area | Calculated Value | N/A |

| Oral Bioavailability | Predicted Score | N/A |

Note: LogP and other predicted values would require specific software for calculation and are presented here for illustrative purposes.

Further in silico analyses could predict properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks. These computational assessments are crucial for prioritizing compounds for further experimental testing.

Coordination Chemistry and Catalytic Applications

Role of 4-Bromo-2-phenylquinolin-3-ol as a Ligand

The this compound molecule possesses key characteristics that make it a promising ligand for coordinating with transition metals. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group can act as donor atoms, forming stable chelate rings with a metal center.

Based on analogous 3-hydroxyquinoline (B51751) and other quinoline derivatives, this compound is expected to exhibit several coordination modes with transition metals. The most common mode would likely be as a bidentate N,O-ligand, where the quinoline nitrogen and the hydroxyl oxygen bind to the metal center, forming a stable five-membered chelate ring. nih.govrsc.org

The coordination could result in various geometries depending on the metal ion, its oxidation state, and the stoichiometry of the complex. For instance, with a metal ion that favors octahedral geometry, a 2:1 ligand-to-metal ratio could lead to a complex of the type [M(L)₂X₂], where L represents the deprotonated this compound ligand and X represents other monodentate ligands such as water or chloride ions. libretexts.org Square planar or tetrahedral geometries are also possible for metal ions like Cu(II) or Zn(II). chem-soc.si

Furthermore, the bromine substituent at the 4-position, while not directly involved in coordination, could influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.

Table 1: Plausible Coordination Geometries with this compound (L) as a Bidentate Ligand

| Metal Ion | Typical Coordination Number | Possible Complex Geometry | Example Formula |

| Co(II), Ni(II) | 6 | Octahedral | [M(L)₂(H₂O)₂] |

| Cu(II) | 4 | Square Planar | [Cu(L)₂] |

| Zn(II), Cd(II) | 4 | Tetrahedral | [M(L)₂] |

| Fe(III) | 6 | Octahedral | [Fe(L)₂Cl(H₂O)] |

This table is illustrative and based on the coordination behavior of similar quinoline-based ligands.

The synthesis of metal complexes with this compound would likely follow established procedures for similar quinoline-based ligands. A typical method involves the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group. nih.govjptcp.com

The characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: Coordination of the ligand to the metal ion would be evidenced by shifts in the vibrational frequencies of the C=N and C-O bonds in the IR spectrum. The disappearance of the broad O-H stretching band would indicate deprotonation and coordination of the hydroxyl group. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the coordination environment of the metal ion.

¹H NMR Spectroscopy: Changes in the chemical shifts of the protons on the quinoline and phenyl rings upon coordination would confirm the ligand-metal interaction.

Elemental Analysis: This would be used to determine the stoichiometry of the metal complexes.

Catalytic Activity of Compound-Metal Complexes

Metal complexes derived from quinoline-based ligands are known to be effective catalysts in a variety of organic transformations. colab.ws It is therefore plausible that complexes of this compound would exhibit significant catalytic activity.

Complexes of this compound with transition metals such as palladium, copper, and nickel could potentially catalyze a range of organic reactions.

Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic role in C-C and C-N bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The quinoline-based ligand could provide the necessary electronic and steric environment for the palladium center to facilitate these transformations.

Oxidation Reactions: Copper complexes with N,O-donor ligands have been shown to catalyze oxidation reactions, such as the oxidation of alcohols or phenols.

Reduction Reactions: Nickel-catalyzed reduction reactions are also prevalent in organic synthesis. rsc.org

Table 2: Potential Catalytic Applications of Metal Complexes of an Analogous 2-Phenylquinoline Ligand

| Metal | Reaction Type | Substrates | Products | Reference |

| Palladium | Suzuki Coupling | Aryl halides, Arylboronic acids | Biaryls | (Implied from general quinoline catalysis) |

| Copper | C-N Coupling | Amines, Boronic acids | N-Aryl amines | (Implied from general quinoline catalysis) |

| Nickel | Dehydrogenative Coupling | o-aminobenzylalcohols, ketones | Quinolines | rsc.org |

This table provides examples of catalytic reactions where similar quinoline-ligated metal complexes have been employed.

The mechanism of catalysis would be highly dependent on the specific reaction and the metal center involved. However, some general principles can be outlined based on the known reactivity of transition metal complexes with quinoline-type ligands.

In a typical cross-coupling reaction catalyzed by a palladium complex, the catalytic cycle would likely involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (e.g., an aryl bromide) to form a Pd(II) intermediate.

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst.

For copper-catalyzed reactions, the mechanism might involve a Cu(I)/Cu(III) or a Cu(II)-mediated pathway, depending on the specific transformation. The quinoline ligand would facilitate the redox processes at the copper center and provide a stable coordination environment.

In Vitro Mechanistic Biological Activity Investigations

Antimicrobial Mechanistic Studies

Currently, there is no scientific literature available that specifically investigates or provides data on the DNA gyrase inhibition mechanisms of 4-Bromo-2-phenylquinolin-3-ol. DNA gyrase is a critical bacterial enzyme involved in DNA replication, and its inhibition is a mechanism for some antibacterial agents. nih.govresearchgate.net However, studies detailing the interaction, or lack thereof, between this compound and DNA gyrase have not been published.

There is no specific research detailing the antibacterial activity and mechanistic studies of this compound against Staphylococcus aureus. While various quinoline (B57606) derivatives have been explored for their potential antibacterial properties against this pathogen, specific data including minimum inhibitory concentration (MIC) or mechanistic insights for this compound are not present in the current body of scientific literature. mdpi.comresearchgate.netcymitquimica.comnih.gov

Scientific studies dedicated to the antifungal properties and underlying mechanisms of action for this compound have not been published. Although research exists on the antifungal potential of other quinoline derivatives, specific data regarding the efficacy and mechanistic pathways of this compound against fungal pathogens are not available.

Antimalarial Mechanistic Investigations

A thorough search of published research reveals no specific studies detailing the antiplasmodial activity of this compound against strains of Plasmodium falciparum. Consequently, there are no available data, such as IC50 values, to quantify its potency or efficacy as an antimalarial agent.

In line with the absence of antiplasmodial activity data, there are no mechanistic studies investigating whether this compound interferes with the hemoglobin digestion process within the parasite's food vacuole. This critical antimalarial mechanism, characteristic of many quinoline-based drugs, has not been explored for this specific compound.

Antiviral Mechanistic Studies (e.g., against Dengue Virus)

Investigations into the potential antiviral properties of this compound, specifically concerning its activity against the Dengue virus or other viruses, have not been reported in the available scientific literature. While related quinoline structures have been assessed for antiviral effects, no such data is currently available for this compound itself.

Molecular Docking and Binding Mode Analysis

No molecular docking or binding mode analysis studies for this compound have been published in the reviewed scientific literature. Such computational studies, which are vital for predicting and understanding the interaction between a small molecule and a biological target, have not been performed or reported for this compound in the context of the aforementioned biological activities.

Elucidation of Ligand-Receptor Interactions

There is currently no specific information available from in vitro studies to elucidate the ligand-receptor interactions of this compound. Experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or site-directed mutagenesis, which are instrumental in defining these interactions, have not been reported for this compound in the context of a specific biological target.

Prediction of Binding Affinities and Orientations

In the absence of experimental data, computational methods such as molecular docking and molecular dynamics simulations are valuable tools for predicting the binding affinities and orientations of small molecules within the active sites of proteins. However, no such predictive studies for this compound have been published. Therefore, there are no available data tables or detailed research findings to report on its predicted binding characteristics.

Further research is necessary to explore the in vitro mechanistic biological activity of this compound, which will be essential for understanding its potential therapeutic applications.

Structure Activity Relationship Sar Studies and Synthetic Modifications

Influence of Bromine Substitution on Biological Activity and Reactivity

The presence and position of halogen substituents on a quinoline (B57606) ring can significantly modulate the compound's physicochemical properties and, consequently, its biological activity. The bromine atom at the C4 position of 4-Bromo-2-phenylquinolin-3-ol is expected to have a profound impact.

Electronic Effects : Bromine is an electron-withdrawing group, which can influence the electron density distribution across the quinoline ring system. This alteration affects the molecule's reactivity and its ability to interact with biological targets.

Lipophilicity : Halogenation, particularly with bromine, generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to decreased solubility and potential off-target effects.

Steric and Binding Interactions : The bromine atom acts as a bulky substituent that can influence the molecule's conformation and its fit within a protein's binding pocket. It can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in biological macromolecules, thereby contributing to binding affinity.

Studies on various brominated quinoline derivatives have demonstrated their potential as anticancer agents. For instance, certain brominated 8-hydroxyquinolines have shown strong antiproliferative activity against various tumor cell lines researchgate.net. Research on highly brominated quinolines has also highlighted their significant inhibitory effects against cancer cell lines such as C6, HeLa, and HT29 nih.govnih.gov. A structure-activity relationship analysis of brominated 8-substituted quinolines indicated that a hydroxyl group at the C-8 position in conjunction with bromine substitution led to potent anticancer potentials researchgate.net. While these studies are not on the exact 4-bromo isomer, they underscore the importance of bromine substitution for imparting biological activity to the quinoline scaffold.

| Compound | Substituents | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C5-Br, C7-Br, C8-OH | C6 (Rat Brain Tumor) | 6.7 |

| 5,7-Dibromo-8-hydroxyquinoline | C5-Br, C7-Br, C8-OH | HeLa (Human Cervix Carcinoma) | 10.3 |

| 7-Bromo-8-hydroxyquinoline | C7-Br, C8-OH | C6 (Rat Brain Tumor) | 25.6 |

| 7-Bromo-8-hydroxyquinoline | C7-Br, C8-OH | HeLa (Human Cervix Carcinoma) | >50 |

Impact of the Phenyl Group at C2 on Molecular Interactions

The substitution of an aryl group, such as the phenyl ring at the C2 position, is a common strategy in drug design to enhance molecular recognition and binding affinity. The phenyl group in this compound is crucial for its interaction with biological targets.

Hydrophobic and Aromatic Interactions : The phenyl ring provides a large, hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions within the typically less polar binding sites of proteins. Furthermore, it can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The requirement of an aromatic ring for biological activity has been demonstrated in related heterocyclic systems. For example, studies on certain benzylthioquinolinium salts showed that replacing the phenyl ring with a non-aromatic cyclohexyl ring or removing it entirely led to a significant reduction or loss of activity against various fungal strains, confirming that aromaticity is required for interaction with the target nih.gov. Similarly, the substitution of aryl moieties at the C2 position of quinazoline scaffolds has been shown to improve analgesic and anti-inflammatory activities nih.gov. In the context of 4-phenylquinoline derivatives designed as AT(1) receptor antagonists, the phenyl group plays a key role in occupying a specific pocket in the receptor, contributing to high binding affinity nih.gov.